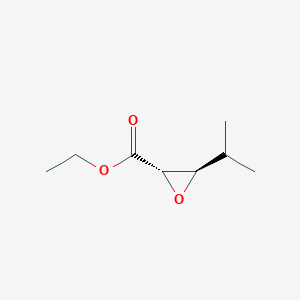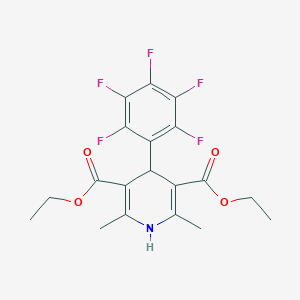
SW155246
Vue d'ensemble
Description
SW155246 est un inhibiteur sélectif de la méthyltransférase 1 de l'ADN (DNMT1), une enzyme responsable du maintien des schémas de méthylation de l'ADN pendant la division cellulaire. Ce composé a montré un potentiel dans la recherche sur le cancer en raison de sa capacité à réactiver les gènes suppresseurs de tumeur en inhibant la méthylation de l'ADN .
Applications De Recherche Scientifique
SW155246 has several applications in scientific research:
Cancer Research: It is used to study the reactivation of tumor suppressor genes by inhibiting DNA methylation, which can lead to the development of new cancer therapies.
Epigenetics: This compound serves as a tool to investigate the role of DNA methylation in gene expression and cellular differentiation.
Drug Development: The compound is used in the screening of potential therapeutic agents targeting DNA methyltransferases.
Mécanisme D'action
Target of Action
The primary target of SW155246 is human DNA methyltransferases (DNMT), specifically DNMT1 . DNMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carbon-5 position of cytosine residues, leading to an epigenetic modification .
Mode of Action
this compound inhibits DNMT1 by binding to it .
Biochemical Pathways
The inhibition of DNMT1 by this compound affects the methylation patterns of DNA. DNMT1 is responsible for maintaining these patterns during replication . Therefore, the inhibition of DNMT1 can lead to changes in gene expression.
Result of Action
The inhibition of DNMT1 by this compound can lead to changes in gene expression, which can have various downstream effects, including potential therapeutic applications in the treatment of cancer and other diseases .
Analyse Biochimique
Biochemical Properties
4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide plays a crucial role in biochemical reactions by inhibiting DNMT1. This enzyme is responsible for maintaining DNA methylation patterns, which are essential for gene regulation and cellular differentiation. By inhibiting DNMT1, 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide induces demethylation of cytosines, leading to changes in gene expression. The compound interacts specifically with DNMT1, binding to its active site and preventing it from catalyzing the methylation of DNA .
Cellular Effects
The effects of 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide on various cell types are profound. In cancer cells, such as A549 cells, the compound induces the re-expression of tumor suppressor genes like RASSF1, which can inhibit cell proliferation and induce apoptosis . Additionally, the compound influences cell signaling pathways by altering the methylation status of key regulatory genes. This can lead to changes in cellular metabolism, differentiation, and overall cell function.
Molecular Mechanism
At the molecular level, 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide exerts its effects by binding to the active site of DNMT1. This binding inhibits the enzyme’s activity, preventing the transfer of methyl groups to cytosine residues in DNA. The inhibition of DNMT1 leads to a reduction in DNA methylation, which can result in the reactivation of silenced genes. This mechanism is particularly important in the context of cancer, where hypermethylation of tumor suppressor genes is a common occurrence .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de SW155246 implique plusieurs étapes, commençant par la préparation de la structure de base du sulfonamide. La réaction implique généralement la nitration d'un dérivé de chlorobenzène, suivie d'une sulfonation et d'un couplage ultérieur avec un dérivé de naphtol. Le produit final est purifié par recristallisation ou chromatographie pour atteindre une pureté élevée .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les déchets et les coûts. Des techniques avancées telles que les réacteurs à écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
SW155246 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes nitro et sulfonamide. Il peut également participer à des réactions de réduction, où le groupe nitro est réduit en amine .
Réactifs et conditions communs
Réactions de substitution : Impliquent généralement des nucléophiles tels que des amines ou des thiols en conditions basiques.
Réactions de réduction : Utilisent généralement des agents réducteurs comme l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de this compound, qui peuvent présenter des activités biologiques différentes .
Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Recherche sur le cancer : Il est utilisé pour étudier la réactivation des gènes suppresseurs de tumeur en inhibant la méthylation de l'ADN, ce qui peut conduire au développement de nouvelles thérapies contre le cancer.
Épigénétique : This compound sert d'outil pour étudier le rôle de la méthylation de l'ADN dans l'expression des gènes et la différenciation cellulaire.
Développement de médicaments : Le composé est utilisé dans le criblage d'agents thérapeutiques potentiels ciblant les méthyltransférases de l'ADN.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la méthyltransférase 1 de l'ADN. Cette inhibition empêche le transfert de groupes méthyles vers les résidus cytosine de l'ADN, conduisant à la réactivation des gènes silencieux, y compris les gènes suppresseurs de tumeur. Le composé se lie au site actif de la méthyltransférase 1 de l'ADN, bloquant son activité enzymatique .
Comparaison Avec Des Composés Similaires
Composés similaires
Zébularine : Un autre inhibiteur de la méthyltransférase de l'ADN, mais moins sélectif que SW155246.
Unicité
This compound est unique en raison de sa forte sélectivité pour la méthyltransférase 1 de l'ADN, ce qui en fait un outil précieux pour étudier le rôle spécifique de cette enzyme dans la régulation épigénétique et le cancer .
Propriétés
IUPAC Name |
4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O5S/c17-13-6-5-10(9-15(13)19(21)22)25(23,24)18-14-7-8-16(20)12-4-2-1-3-11(12)14/h1-9,18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYDEJYIVZNWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420092-79-1 | |
| Record name | 420092-79-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SW155246 interact with DNA methyltransferases (DNMTs) and what are the downstream effects?
A: While the precise binding mode of this compound to DNMT1 is not fully elucidated in the provided research, studies suggest it acts as an antagonist, meaning it likely binds to the enzyme and blocks its activity. [] This inhibition is selective for DNMT1 over other DNMT isoforms like DNMT3A and DNMT3B. [] By inhibiting DNMT1, this compound prevents the addition of methyl groups to DNA. This can lead to the reactivation of silenced tumor suppressor genes like RASSF1A, as observed in A549 cancer cells. [] This reactivation is a desirable outcome in cancer treatment.
Q2: What is known about the structure-activity relationship (SAR) of this compound and its impact on DNMT inhibition?
A: The research highlights the existence of "activity cliffs" surrounding this compound. [] This means that even small structural modifications to the compound can drastically impact its ability to inhibit DNMT1. Specifically, the presence of the sulfonamide group and the specific arrangement of the chloro and nitro groups on the benzene ring are crucial for activity. [] Molecules with high structural similarity but lacking these features showed no DNMT1 inhibition. [] This sensitivity to structural changes underscores the importance of understanding the SAR for developing more potent and selective DNMT1 inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)








